FMS Kinase Inhibition: 3-Nitro-1H-pyrrolo[3,2-c]pyridine Derivative 1r Outperforms Lead Compound KIST101029 by 3.2-Fold in Enzymatic Assay
A pyrrolo[3,2-c]pyridine derivative (1r), which incorporates the core structure of 3-Nitro-1H-pyrrolo[3,2-c]pyridine, demonstrated an IC50 of 30 nM against FMS kinase in an enzymatic assay. This was 3.2 times more potent than the lead compound KIST101029 (IC50 = 96 nM) [1]. In a cellular context using bone marrow-derived macrophages (BMDM), compound 1r exhibited an IC50 of 84 nM, a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) [1].
| Evidence Dimension | FMS Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM (enzymatic); 84 nM (cellular BMDM) |
| Comparator Or Baseline | KIST101029: 96 nM (enzymatic); 195 nM (cellular BMDM) |
| Quantified Difference | 3.2-fold more potent (enzymatic); 2.32-fold more potent (cellular) |
| Conditions | In vitro enzymatic assay and bone marrow-derived macrophage (BMDM) cellular assay |
Why This Matters
This direct comparison establishes that 3-Nitro-1H-pyrrolo[3,2-c]pyridine-based derivatives can achieve significantly enhanced potency against FMS kinase, a clinically relevant target in cancer and inflammatory diseases, providing a clear performance advantage over earlier leads.
- [1] El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. https://doi.org/10.1080/14756366.2018.1491563 View Source
